Methotrexate Tetraglutamate Trifluoroacetate

Description

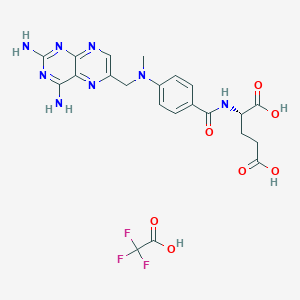

Methotrexate Tetraglutamate Trifluoroacetate is a derivative of methotrexate, a well-known folic acid antagonist used in chemotherapy and as an immunosuppressant. This compound is characterized by the addition of four glutamate residues and a trifluoroacetate group, which enhances its biological activity and stability. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of methotrexate and its metabolites .

Properties

Molecular Formula |

C22H23F3N8O7 |

|---|---|

Molecular Weight |

568.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H22N8O5.C2HF3O2/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;3-2(4,5)1(6)7/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);(H,6,7)/t13-;/m0./s1 |

InChI Key |

RVUOXUFBZCNHQE-ZOWNYOTGSA-N |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methotrexate Tetraglutamate Trifluoroacetate involves the conjugation of methotrexate with four glutamate residues followed by the addition of a trifluoroacetate group. The process typically starts with the activation of methotrexate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The activated methotrexate is then reacted with glutamic acid under controlled pH conditions to form the tetraglutamate derivative. Finally, the trifluoroacetate group is introduced through a reaction with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically purified using chromatography techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Methotrexate Tetraglutamate Trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.

Substitution: The trifluoroacetate group can be substituted with other functional groups to modify the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

Scientific Research Applications

Methotrexate Tetraglutamate Trifluoroacetate has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of methotrexate and its metabolites.

Biology: Employed in studies of cellular uptake and metabolism of methotrexate derivatives.

Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer and autoimmune diseases.

Industry: Utilized in the development of new pharmaceuticals and in quality control processes .

Mechanism of Action

Methotrexate Tetraglutamate Trifluoroacetate exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to the depletion of tetrahydrofolate, a cofactor required for the synthesis of thymidine and purine nucleotides, ultimately blocking DNA synthesis and cell division. The addition of glutamate residues enhances the compound’s cellular uptake and retention, while the trifluoroacetate group increases its stability .

Comparison with Similar Compounds

Similar Compounds

Methotrexate: The parent compound, widely used in chemotherapy and as an immunosuppressant.

Methotrexate Polyglutamates: Derivatives with varying numbers of glutamate residues, each with different pharmacokinetic properties.

Versortrexate: A novel compound designed to overcome methotrexate resistance by targeting DHFR for degradation

Uniqueness

Methotrexate Tetraglutamate Trifluoroacetate is unique due to its enhanced stability and biological activity compared to other methotrexate derivatives. The addition of four glutamate residues improves cellular uptake and retention, while the trifluoroacetate group increases the compound’s stability, making it a valuable tool in research and potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.